molecular formula C7H6BrN3 B13904330 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13904330
M. Wt: 212.05 g/mol
InChI Key: BQPYVAKYAJOHMK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described by Trofimov’s research group involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can form complex structures from simpler precursors.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its kinase inhibitory properties make it a valuable tool in studying cellular signaling pathways.

    Medicine: The compound’s antitumor and antimicrobial activities are of interest in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but its kinase inhibitory activity is a key aspect of its mechanism .

Comparison with Similar Compounds

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

  • 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine
  • 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

These compounds share similar structural features but may exhibit different biological activities. For example, while 5H-pyrrolo[2,3-b]pyrazine derivatives show more activity on kinase inhibition, other derivatives may exhibit more antibacterial, antifungal, or antiviral activities .

Biological Activity

3-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications.

This compound can be synthesized through various chemical routes. A notable method involves the regioselective synthesis of dipyrrolopyrazine derivatives, which utilize key functionalization reactions of bromo and chloro derivatives of pyrrolo[2,3-b]pyrazines. The synthesis typically yields good to excellent results, with specific conditions enhancing the formation of desired products .

Synthesis Overview

Step Description Yield
1Regioselective C–N functionalization using 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine59–74%
2Intramolecular cyclization using t-BuOK63–96%

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its interaction with biological targets and its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects often involves interaction with specific proteins or enzymes. For instance, it may act as an inhibitor for certain bromodomain-containing proteins, which are implicated in various diseases including cancer and inflammatory disorders . The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target sites, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Inhibition of BRD4 : Research has shown that compounds similar to this compound can inhibit bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression related to cancer progression. In vitro studies demonstrated that these inhibitors could suppress cell proliferation and migration in cancer cell lines .
  • Cytotoxicity Assays : In vitro cytotoxicity assays have been conducted using human cancer cell lines such as HeLa and HCT116. Results indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibited significant antiproliferative effects, suggesting potential for development as anticancer agents .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H6BrN3/c1-4-2-10-7-6(4)9-3-5(8)11-7/h2-3H,1H3,(H,10,11)

InChI Key

BQPYVAKYAJOHMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=NC(=CN=C12)Br

Origin of Product

United States

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